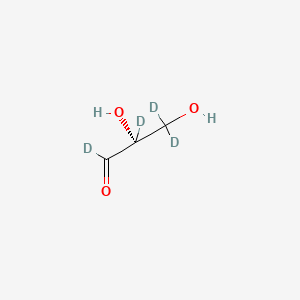
(S)-Atenolol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Atenolol-d7 is a deuterated form of (S)-Atenolol, a selective beta-1 adrenergic receptor antagonist. Deuterium is a stable isotope of hydrogen, and its incorporation into (S)-Atenolol results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of atenolol, as the presence of deuterium can provide more detailed insights through techniques such as mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Atenolol-d7 involves the incorporation of deuterium into the atenolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure the selective incorporation of deuterium at the desired positions in the atenolol molecule.
化学反応の分析
Types of Reactions
(S)-Atenolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-Atenolol-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: To study reaction mechanisms and isotope effects.
Biology: To investigate the metabolic pathways and pharmacokinetics of atenolol.
Medicine: As a tracer in pharmacological studies to understand drug distribution and elimination.
Industry: In the development of new beta-blockers and related compounds.
作用機序
(S)-Atenolol-d7 exerts its effects by selectively binding to beta-1 adrenergic receptors, which are primarily located in the heart. This binding inhibits the action of catecholamines (e.g., adrenaline and noradrenaline), leading to a decrease in heart rate and blood pressure. The deuterium atoms in this compound do not significantly alter the mechanism of action but provide a means to track the compound in biological systems using mass spectrometry.
類似化合物との比較
Similar Compounds
(S)-Atenolol: The non-deuterated form of the compound.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Uniqueness
(S)-Atenolol-d7 is unique due to the presence of deuterium, which allows for more detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where precise tracking of the compound is required.
特性
IUPAC Name |
2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-FAPHKGRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE](/img/new.no-structure.jpg)


![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)



